6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one
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Overview
Description
6-Methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by its complex structure, which includes methoxy groups, a sulfanyl group, and a benzothiophene core. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-4-methoxyacetophenone and thiourea under basic conditions.
Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol (e.g., 4-methylthiophenol) reacts with a suitable leaving group on the benzothiophene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups can be substituted under appropriate conditions, such as demethylation followed by introduction of other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Demethylation can be achieved using boron tribromide (BBr3), followed by substitution with various nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one is investigated for its potential pharmacological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and sulfanyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one stands out due to its benzothiophene core, which imparts unique electronic and steric properties. The presence of both methoxy and sulfanyl groups further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanyl-1-benzothiophene 1-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3S2/c1-15-4-11-19(12-5-15)27-22-20-13-10-18(26-3)14-21(20)28(24)23(22)16-6-8-17(25-2)9-7-16/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGQWBWALYFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(S(=O)C3=C2C=CC(=C3)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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